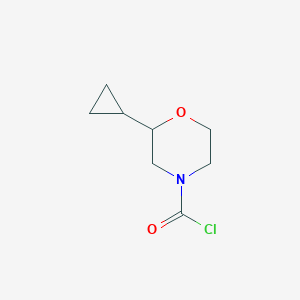![molecular formula C23H17Cl2N5 B2820751 3-(3-CHLOROPHENYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866812-20-6](/img/structure/B2820751.png)
3-(3-CHLOROPHENYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of chlorophenyl groups and a triazoloquinazoline core, which imparts unique chemical and biological properties.
作用機序
Target of Action
Similar compounds, such as [1,2,4]triazolo [4,3-a]quinoxaline derivatives, have been shown to intercalate with dna . This suggests that the compound might interact with DNA as its primary target.
Mode of Action
The compound likely interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription, which can lead to cell death .
Biochemical Pathways
Given its potential dna intercalation activity, it may impact pathways involving dna replication and transcription . The disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles
Result of Action
The compound’s intercalation with DNA can disrupt critical cellular processes, leading to cell death . This makes it a potential candidate for anticancer therapy. In fact, similar compounds have shown promising anti-proliferative evaluations against HepG2, HCT-116, and MCF-7 cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of chlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the coupling of the triazoloquinazoline core with the chlorophenyl groups under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.
化学反応の分析
Types of Reactions
3-(3-Chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions include various quinazoline and amine derivatives, which can be further utilized in different chemical and biological applications.
科学的研究の応用
3-(3-Chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- 3-(3-Chlorophenyl)sulfonyl-[1,2,3]triazolo[1,5-a]quinazolin-5-one
- 1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane
Uniqueness
3-(3-Chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific structural features, such as the presence of both chlorophenyl groups and the triazoloquinazoline core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N5/c24-17-10-8-15(9-11-17)12-13-26-22-19-6-1-2-7-20(19)30-23(27-22)21(28-29-30)16-4-3-5-18(25)14-16/h1-11,14H,12-13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDDRAQYOUJGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)Cl)NCCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-4-(Dimethylamino)-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2820670.png)


![6-(4-Chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2820674.png)



![5-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2820678.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2820679.png)
![8-benzoyl-6-[(4-chlorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2820680.png)

![6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2820686.png)


